molecular formula C12H18FN B13223410 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline

3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13223410
M. Wt: 195.28 g/mol
InChI Key: ZFGKFQLZSHLMTG-UHFFFAOYSA-N
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Description

3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with a fluorine atom, a methyl group, and an aniline group that is further substituted with a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methylfluorobenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group, forming 3-fluoro-2-methylaniline.

    Alkylation: Finally, the amino group is alkylated with 3-methylbutan-2-yl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-2-methylaniline: Similar structure but lacks the 3-methylbutan-2-yl group.

    2-methyl-3-fluoroaniline: Similar structure but with different substitution patterns on the benzene ring.

    N-(3-methylbutan-2-yl)aniline: Similar structure but lacks the fluorine atom.

Uniqueness

3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline is unique due to the combination of its fluorine, methyl, and 3-methylbutan-2-yl substitutions

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

3-fluoro-2-methyl-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C12H18FN/c1-8(2)10(4)14-12-7-5-6-11(13)9(12)3/h5-8,10,14H,1-4H3

InChI Key

ZFGKFQLZSHLMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(C)C(C)C

Origin of Product

United States

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